

Hydrogen Bonding in a Structural Analogue: 4-AcO-DMT Fumarate

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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The solid-state structure of **4-AcO-DMT Fumarate** reveals a network of hydrogen bonds crucial for crystal packing [1]. The quantitative geometry of these interactions is summarized below.

Table 1: Hydrogen-Bond Geometry for 4-AcO-DMT Fumarate [1]

D-H...A Interaction	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N1-H1...O4 ⁱ	0.86(3)	2.03(3)	2.87(1)	165(3)
O6-H6a...O4 ⁱⁱ	0.99(3)	1.56(3)	2.55(2)	178(2)
N2-H2...O3	0.90(2)	1.80(2)	2.69(2)	168(2)

Symmetry codes: (i) $1 - x, \frac{1}{2} + y, \frac{1}{2} - z$; (ii) $x, -1 + y, z$

These hydrogen bonds link the 4-AcO-DMT cations and fumarate anions into infinite chains along the [010] crystal direction [1]. The following diagram illustrates this supramolecular assembly.



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Diagram 1: Hydrogen-bonded chain in 4-AcO-DMT fumarate crystal along the b-axis.

Experimental Protocol for Crystal Structure Determination

The hydrogen bonding data for 4-AcO-DMT fumarate was obtained through **single-crystal X-ray diffraction (SCXRD)** [1]. The methodology is standard for determining the three-dimensional atomic arrangement and intermolecular interactions in a solid compound.

1. Crystallization

- **Method:** Slow evaporation.
- **Solvent:** Water.
- **Process:** A sample was dissolved in an aqueous solution and allowed to evaporate slowly at ambient conditions, yielding colorless crystals suitable for X-ray analysis [1].

2. Data Collection and Refinement

- **Diffractometer:** Bruker D8 Venture CMOS.
- **Radiation Source:** Mo K α ($\lambda = 0.71073 \text{ \AA}$).
- **Temperature:** 296 K (room temperature).
- **Structure Solution:** Using intrinsic phasing methods.
- **Refinement:** All non-hydrogen atoms were refined anisotropically using full-matrix least squares on F^2 . Hydrogen atoms attached to nitrogen and oxygen were located from experimental data (Fourier difference maps) and refined isotropically [1].

Table 2: Key Crystallographic Data for 4-AcO-DMT Fumarate [1]

Parameter	Value
Empirical Formula	C ₁₈ H ₂₂ N ₂ O ₆
Formula Weight	362.37 g/mol
Crystal System	Monoclinic

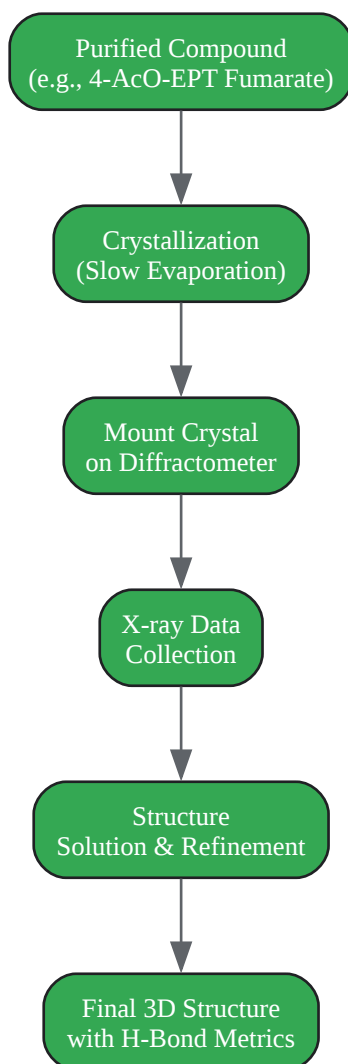
Parameter	Value
Space Group	P2 ₁ /c
a, b, c (Å)	13.023(1), 7.4823(6), 19.102(2)
β (°)	103.251(3)
Volume (Å ³)	1811.8(3)
Z	4

How to Obtain Data for 4-AcO-EPT

The direct structural data for **4-AcO-EPT** is not available in the searched literature. To acquire this information, the following approaches are recommended:

- **Perform a New SCXRD Study:** The most straightforward method is to crystallize 4-AcO-EPT (likely as a salt like fumarate for stability) and determine its structure using SCXRD, following the protocol above [1].
- **Explore Computational Chemistry:** Use **in-silico** methods like molecular docking or density functional theory (DFT) calculations to model the 3D structure of 4-AcO-EPT and predict its hydrogen-bonding patterns with biological targets [2].

The experimental workflow for determining a crystal structure is summarized below.



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Diagram 2: Key steps for determining hydrogen bonding via single-crystal X-ray diffraction.

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References

1. The Crystal Structure of 4 - AcO -DMT Fumarate - Psychedelic Science... [psychedelicreview.com]
2. Optimized Hydrophobic Interactions and Hydrogen at the... Bonding [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Hydrogen Bonding in a Structural Analogue: 4-AcO-DMT Fumarate]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b11217290#4-aco-ept-hydrogen-bonding>]

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